Product packaging for Acetoxy-Lysylpyridinoline(Cat. No.:CAS No. 1321573-23-2)

Acetoxy-Lysylpyridinoline

Cat. No.: B570535
CAS No.: 1321573-23-2
M. Wt: 470.479
InChI Key: FTKWIGZSPBRDLK-OEAJRASXSA-N
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Description

Contextualization of Post-Translational Modifications in Collagen

The journey of a collagen molecule from its synthesis to its functional role in the ECM is marked by a series of crucial post-translational modifications (PTMs). nih.gov These modifications, which occur after the protein's primary sequence has been translated from mRNA, are essential for its proper folding, stability, and interactions. nih.govnih.gov

The process begins inside the cell with the hydroxylation of specific proline and lysine (B10760008) residues, catalyzed by prolyl and lysyl hydroxylases. creative-proteomics.com This is followed by the glycosylation of some of the newly formed hydroxylysine residues. nih.govnih.gov These steps are critical for the subsequent formation of the characteristic triple-helical structure of procollagen (B1174764). nih.gov

Once secreted into the extracellular space, procollagen is cleaved by specific peptidases to form tropocollagen, the basic building block of collagen fibrils. These tropocollagen molecules then self-assemble into a staggered array, forming the nascent collagen fibril. nih.gov

Significance of Pyridinoline (B42742) Cross-Links in Extracellular Matrix Integrity

The mechanical strength and stability of collagen fibrils are conferred by the formation of covalent intermolecular cross-links. nih.gov This process is initiated by the enzyme lysyl oxidase, which oxidatively deaminates the ε-amino group of specific lysine and hydroxylysine residues in the telopeptide regions of collagen, forming reactive aldehydes. nih.gov

These aldehydes then spontaneously react with other lysine or hydroxylysine residues in adjacent collagen molecules to form immature, divalent cross-links. Over time, these immature cross-links mature into more stable, trivalent cross-links, the most prominent of which are pyridinoline (PYD), also known as hydroxylysylpyridinoline, and deoxypyridinoline (B1589748) (DPD), or lysylpyridinoline. wikipedia.org These mature cross-links are fluorescent and provide significant tensile strength and resistance to enzymatic degradation to the collagen matrix. wikipedia.org The integrity of tissues such as bone, cartilage, and tendons is heavily reliant on the presence of these pyridinoline cross-links. wikipedia.org

Table 1: Key Post-Translational Modifications in Collagen

Modification Location Key Enzymes/Processes Significance
Proline Hydroxylation Intracellular Prolyl hydroxylase Stabilizes the collagen triple helix
Lysine Hydroxylation Intracellular Lysyl hydroxylase Precursor for glycosylation and cross-linking
Hydroxylysine Glycosylation Intracellular Galactosyltransferase, Glucosyltransferase Influences fibril organization
Procollagen Cleavage Extracellular Procollagen N- and C-proteinases Allows for self-assembly of tropocollagen
Cross-Link Formation Extracellular Lysyl oxidase Provides mechanical strength and stability

Rationale for Investigating Acetoxy-Lysylpyridinoline as a Modified Collagen Cross-Link

While pyridinoline and deoxypyridinoline are well-established collagen cross-links, the existence and potential significance of further modified variants remain an area of active inquiry. One such variant is this compound. The term "acetoxy" refers to the presence of an acetoxy group (CH₃COO-), which represents an acetylation modification of a hydroxyl group. This suggests that this compound is a derivative of hydroxylysylpyridinoline where a hydroxyl group has been acetylated.

A significant part of the rationale for investigating this compound comes from its use in analytical chemistry. Acetylated pyridinoline (INT-PYD) is commercially available and used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of urinary pyridinoline and deoxypyridinoline. researchgate.netnih.gov The use of an acetylated form as a standard raises intriguing questions about the possibility of its natural occurrence.

Acetylation is a common post-translational modification that can alter the function, stability, and interactions of proteins. While N-terminal acetylation of collagen telopeptides has been observed, the acetylation of the pyridinoline cross-link itself has not been widely reported as a natural modification. biorxiv.org The investigation into this compound is therefore driven by the hypothesis that this molecule may exist endogenously and could have a yet-undiscovered biological role. Its presence could influence the local properties of the collagen fibril, such as its interaction with other matrix components or its susceptibility to degradation.

Table 2: Comparison of Pyridinoline and this compound

Feature Pyridinoline (Hydroxylysylpyridinoline) This compound
Molecular Formula C₁₈H₂₈N₄O₈ wikipedia.org C₂₀H₃₀N₄O₉
CAS Number 63800-01-1 wikipedia.org 1321573-23-3
Known Role Mature collagen cross-link wikipedia.org Research chemical, internal standard in mass spectrometry researchgate.netnih.gov
Formation Enzymatic maturation from immature cross-links wikipedia.org Synthetic; potential for in vivo enzymatic or non-enzymatic formation is under investigation
Significance Provides mechanical stability to the extracellular matrix nih.gov Potential biomarker, may modulate collagen properties

Overview of Current Academic Research Challenges and Opportunities

The study of this compound is in its infancy, presenting both significant challenges and exciting opportunities for researchers.

Challenges:

Detection and Quantification: A primary challenge is the lack of established methods for the specific detection and quantification of this compound in biological samples. Its low abundance, if it exists naturally, would require highly sensitive and specific analytical techniques, such as advanced mass spectrometry. nih.gov

Distinguishing from Artifacts: It is crucial to differentiate between naturally occurring this compound and potential artifacts that may arise during sample preparation and analysis.

Lack of Specific Reagents: There are currently no specific antibodies or reagents available for the targeted detection of this compound in tissues, hindering immunohistochemical studies.

Opportunities:

Novel Biomarker Discovery: If this compound is found to be a naturally occurring metabolite, it could serve as a novel biomarker for specific physiological or pathological processes related to collagen metabolism.

Understanding Collagen Biology: Investigating the potential enzymatic or non-enzymatic pathways for the formation of this compound could provide deeper insights into the complex regulation of collagen cross-linking and maturation.

Therapeutic Targets: Should this modified cross-link be implicated in disease states, the enzymes responsible for its formation or removal could become novel therapeutic targets.

Advanced Analytical Methods: The pursuit of this compound will drive the development of more sophisticated mass spectrometry and other analytical techniques for the comprehensive analysis of collagen post-translational modifications. creative-proteomics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N4O9 B570535 Acetoxy-Lysylpyridinoline CAS No. 1321573-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[1-[(2R,5S)-2-acetyloxy-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O9/c1-10(25)33-12(3-5-15(22)19(29)30)8-24-7-11(2-4-14(21)18(27)28)13(17(26)9-24)6-16(23)20(31)32/h7,9,12,14-16H,2-6,8,21-23H2,1H3,(H3-,26,27,28,29,30,31,32)/t12-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKWIGZSPBRDLK-OEAJRASXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC(C(=O)O)N)C[N+]1=CC(=C(C(=C1)CCC(C(=O)O)N)CC(C(=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CC[C@@H](C(=O)O)N)C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Characterization of Acetoxy Lysylpyridinoline

Chemoenzymatic Synthesis Approaches for Modified Peptides

Chemoenzymatic synthesis has emerged as a powerful strategy for producing complex biomolecules like modified peptides, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. mdpi.comnih.gov This approach is particularly advantageous for creating asymmetrically branched N-glycans and other complex structures that are challenging to produce through purely chemical or biological methods. nih.gov

For a molecule like acetoxy-lysylpyridinoline, a chemoenzymatic route could involve several steps. Initially, the core lysylpyridinoline structure might be synthesized or isolated. Subsequently, specific enzymes could be employed for targeted modifications. For instance, an acyltransferase could be used for the specific acetylation of a lysine (B10760008) residue. mdpi.com The secretome of certain fungi, such as Botrytis cinerea, has been shown to be effective in the biotransformation of phenylpropanoid derivatives, suggesting that similar enzymatic mixtures could be explored for modifying pyridinoline (B42742) structures. frontiersin.org

The advantages of chemoenzymatic synthesis include high stereoselectivity and regioselectivity, milder reaction conditions, and the potential for creating novel molecular diversity. mdpi.comfrontiersin.org Enzymes can be used to create specific stereocenters, which can then be elaborated upon using traditional organic chemistry techniques. mdpi.com This methodology has been successfully applied to the synthesis of various natural products and their derivatives. mdpi.comsemanticscholar.org

Total Chemical Synthesis Pathways for Lysylpyridinoline Derivatives

The total chemical synthesis of complex molecules like lysylpyridinoline derivatives is a significant challenge that requires sophisticated synthetic strategies. wikipedia.org A complete chemical synthesis provides unambiguous structural confirmation and allows for the preparation of analogs that are not accessible through natural sources. The synthesis of such molecules can be approached in a linear or convergent manner. wikipedia.org

A biomimetic approach, which mimics the natural biosynthetic pathways, is a powerful strategy in total synthesis. researchgate.netias.ac.in The biosynthesis of pyridinoline involves the enzymatic oxidation of lysine and hydroxylysine residues by lysyl oxidase to form reactive aldehydes. taylorandfrancis.comarvojournals.org These aldehydes then spontaneously condense to form the pyridinoline cross-link. taylorandfrancis.com A synthetic strategy could mimic this cascade of reactions to construct the pyridinium (B92312) core. researchgate.net

Drawing parallels from the synthesis of related compounds can provide valuable insights. For instance, the total synthesis of (+)-deoxypyrrololine has been achieved using strategies that could be adapted for lysylpyridinoline derivatives. One such approach involves the use of α-acetoxynitro intermediates. While specific details on the direct application of this method to this compound are not available, the general principles of controlling reactivity and stereochemistry through such intermediates are relevant. Furthermore, strategies developed for the synthesis of highly substituted pyridine (B92270) scaffolds, such as the Liebeskind pyridine synthesis, could be adapted for the construction of the core pyridinium ring of this compound. nih.gov

Stereoselective Synthesis Methodologies

The control of stereochemistry is a critical aspect of synthesizing complex chiral molecules like this compound. hilarispublisher.com Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial as different enantiomers or diastereomers can have vastly different biological activities. hilarispublisher.com

Several strategies are employed to achieve stereoselectivity. rsc.org One common approach is the use of chiral catalysts, which can direct a reaction towards the formation of a specific stereoisomer. hilarispublisher.comrsc.org These can include transition metal complexes with chiral ligands or organocatalysts. hilarispublisher.comrsc.org Another method involves using a chiral auxiliary, a chemical compound that is temporarily incorporated into the molecule to guide the stereochemical outcome of a subsequent reaction, and is later removed.

For the synthesis of lysylpyridinoline derivatives, controlling the multiple stereocenters is a significant challenge. Methodologies that have been successful in the stereoselective synthesis of other complex molecules, such as azetidin-3-ones via gold-catalyzed cyclization or 3-spiropiperidino indolenines, demonstrate the power of modern synthetic methods to create multiple stereocenters with high control. rsc.org The development of predictive models based on physical organic principles is also aiding chemists in designing more effective stereoselective syntheses. rsc.org The synthesis of chiral covalent organic frameworks (COFs) through chiral induction is another emerging area that highlights advanced techniques for controlling chirality in complex structures. mdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The unambiguous structural elucidation of complex molecules like this compound relies on a combination of advanced spectroscopic and chromatographic techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS is a cornerstone for determining the elemental composition of a molecule with high accuracy. nih.govbohrium.com Techniques like Q Exactive hybrid quadrupole-orbitrap HRMS provide precise mass measurements, which are essential for confirming the molecular formula. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing valuable information about its structure and connectivity. nih.govbiorxiv.org This is particularly useful for identifying cross-linked peptides and their modifications. nih.govbohrium.com

Multidimensional NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. rsc.orgslideshare.netjchps.com

1D NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide information about the different chemical environments of the atoms in the molecule. jchps.comnih.gov

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is essential for the purification and analysis of synthetic products and their intermediates. arvojournals.org The use of specialized columns, such as silica (B1680970) hydride columns, can improve the separation of closely related compounds like pyridinoline and its derivatives. nih.govresearchgate.net Chiral stationary phases in HPLC can be used to separate enantiomers, which is critical for verifying the success of a stereoselective synthesis. rsc.org

The following table summarizes the key analytical techniques and their applications in the characterization of this compound:

TechniqueApplicationExpected Information
High-Resolution Mass Spectrometry (HRMS) Determination of exact mass and molecular formula.Provides the elemental composition, confirming the presence of the acetoxy group.
Tandem Mass Spectrometry (MS/MS) Structural elucidation through fragmentation analysis.Reveals the connectivity of the molecule, including the location of the cross-links and modifications.
¹H NMR Spectroscopy Identifies the chemical environment of hydrogen atoms.Provides information on the number and type of protons, their neighboring atoms, and stereochemical relationships.
¹³C NMR Spectroscopy Identifies the chemical environment of carbon atoms.Confirms the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between atoms.Determines the complete bonding network and confirms the overall structure.
High-Performance Liquid Chromatography (HPLC) Purification and separation of compounds.Isolates the target molecule from reaction mixtures and separates isomers.

Development of Isotopic Analogs for Mechanistic Studies

The synthesis of isotopically labeled analogs of this compound is crucial for conducting detailed mechanistic studies of collagen metabolism and degradation. nih.gov By replacing certain atoms (e.g., ¹H, ¹²C, ¹⁴N) with their heavier isotopes (e.g., ²H (D), ¹³C, ¹⁵N), researchers can trace the fate of these molecules in biological systems and probe enzymatic mechanisms. researchgate.net

The incorporation of stable isotopes like ¹³C or ¹⁵N allows for the use of NMR spectroscopy to follow the metabolic pathways of the labeled compound. nih.gov For example, ¹³C-labeled precursors can be used to study the biosynthesis of the pyridinoline ring. Deuterium (²H) labeling can be used to investigate kinetic isotope effects, providing insights into the rate-determining steps of enzymatic reactions, such as those catalyzed by lysyl oxidase. researchgate.net

The synthesis of these labeled compounds often requires the development of specific synthetic routes that allow for the introduction of the isotopic label at a precise location in the molecule. nih.gov These methods can range from using commercially available labeled starting materials to developing novel chemical reactions for late-stage isotope incorporation.

The table below outlines potential isotopic labeling strategies and their applications:

IsotopeLabeling StrategyApplication
²H (Deuterium) Site-specific deuteration of lysine precursors.Study of kinetic isotope effects in lysyl oxidase-catalyzed reactions.
¹³C Use of ¹³C-labeled building blocks in total synthesis.Tracing metabolic pathways using ¹³C NMR and mass spectrometry.
¹⁵N Incorporation of ¹⁵N-labeled amino acids.Probing the mechanism of pyridinium ring formation and enzymatic processing using NMR.

Biosynthetic and Metabolic Pathways of Acetoxy Lysylpyridinoline

Enzymatic Acetylation Mechanisms in Biological Systems

Enzymatic acetylation is a common post-translational modification in biological systems, though its occurrence on mature collagen cross-links like lysylpyridinoline has not been specifically documented. Acetylation reactions are catalyzed by a class of enzymes known as acetyltransferases. These enzymes typically transfer an acetyl group from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to a specific substrate.

Should Acetoxy-Lysylpyridinoline be formed enzymatically, it would likely involve an uncharacterized acetyltransferase capable of recognizing the pyridinoline (B42742) structure. The hydroxyl group on the pyridinium (B92312) ring of Hydroxylysylpyridinoline (HP), a related cross-link, or a hydroxyl group on the lysyl backbone could serve as a potential site for such a reaction. While pyridine (B92270) itself can be a catalyst in acetylation reactions with acetic anhydride, the biological feasibility and specificity of such a reaction in the extracellular matrix are yet to be determined. researchgate.netgoogle.comacs.org

Potential Role of Lysyl Oxidase Family Enzymes in Pyridinoline Formation

The formation of the foundational Lysylpyridinoline structure is critically dependent on the activity of the lysyl oxidase (LOX) family of enzymes. wikipedia.orgresearchgate.net LOX is a copper-dependent enzyme that catalyzes the oxidative deamination of specific lysine (B10760008) and hydroxylysine residues in the telopeptide regions of collagen and elastin (B1584352) precursors. arvojournals.orgwikipedia.org This reaction converts the ε-amino groups into reactive aldehydes, known as allysine (B42369) and hydroxyallysine, respectively. arvojournals.orgwikipedia.org

The biosynthesis of LP specifically involves the condensation of two hydroxyallysine residues from the telopeptides with one lysine residue from the helical region of adjacent collagen molecules. oulu.fireactome.org This process occurs spontaneously after the initial enzymatic action of LOX and is a key step in the maturation of collagen fibrils, leading to the formation of stable, trivalent cross-links that are essential for the biomechanical strength of tissues. researchgate.netnih.gov The expression and activity of LOX enzymes are, therefore, a rate-limiting step in the generation of the pyridinoline scaffold upon which subsequent modifications, such as acetylation, might occur.

Table 1: Key Enzymes in Pyridinoline Formation

Enzyme Family Specific Enzyme/Variant Function Reference
Lysyl Oxidase (LOX) LOX Catalyzes the formation of aldehyde precursors (allysine, hydroxyallysine) from lysine and hydroxylysine residues. wikipedia.org
Lysyl Hydroxylase LH2b Responsible for the hydroxylation of lysine residues within collagen telopeptides, a prerequisite for forming hydroxyallysine-derived cross-links like pyridinolines. dupuytrens.org

Investigation of Non-Enzymatic Formation Pathways (e.g., related to Advanced Glycation End Products)

Non-enzymatic pathways, particularly those involving Advanced Glycation End Products (AGEs), present a plausible alternative for the modification of collagen cross-links. AGEs are a diverse group of compounds formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. tandfonline.commdpi.comd-nb.info This process, known as glycation, can lead to the cross-linking of proteins, altering their structure and function. mdpi.comd-nb.info

The accumulation of AGEs is associated with aging and various pathological conditions, including diabetes, and can impair the mechanical properties of tissues like bone. mdpi.comarxiv.org It has been shown that non-enzymatic glycation can interfere with normal enzymatic cross-linking. mdpi.comnih.gov Interestingly, pyridinoline itself has been identified as a novel intrinsic ligand for the Receptor for Advanced Glycation End Products (RAGE), suggesting a potential interplay between enzymatic cross-linking and the AGE signaling axis. tandfonline.com The 3-hydroxypyridinium (B1257355) moiety, common to both pyridinoline and certain toxic AGEs, is critical for this interaction. tandfonline.com It is conceivable that under conditions of high oxidative stress and glucose levels, the pyridinoline structure could undergo non-enzymatic modifications, potentially including reactions that could lead to a structure resembling an acetylated form, although this specific modification has not been directly reported.

Metabolic Fate and Turnover Kinetics in Biological Matrices

Pyridinoline cross-links are exceptionally stable and are released into circulation only upon the degradation of mature collagen fibers. wikipedia.orgnih.gov This makes their urinary excretion a specific and sensitive marker for bone resorption and collagen turnover. nih.govnih.gov When bone is broken down by osteoclasts, pyridinoline (both HP and LP) is released into the bloodstream and subsequently excreted in the urine without further metabolism. wikipedia.orgnih.gov

The turnover kinetics of pyridinoline cross-links are thus directly tied to the rate of collagen degradation in tissues like bone and cartilage. nih.govphysiology.org Studies have measured the normal urinary excretion values, which can increase significantly in conditions with high bone turnover, such as post-menopause, primary hyperparathyroidism, and Paget's disease of bone. nih.gov The cross-links are excreted in both a free form and a peptide-bound form. oup.com If this compound exists, it would be expected to follow a similar metabolic fate, being released upon collagen degradation and excreted via the kidneys. Its specific turnover kinetics would depend on the rate of breakdown of the specific collagen pool in which it resides.

Table 2: Representative Urinary Excretion Values of Pyridinium Cross-links

Compound Condition Mean Excretion (pmol/µmol creatinine) Reference
Hydroxylysylpyridinoline (HP) Normal Adult 33 ± 13 nih.gov
Lysylpyridinoline (LP) Normal Adult 6.3 ± 3.4 nih.gov
HP & LP Post-menopause 2-3 fold increase vs. normal nih.gov
HP & LP Primary Hyperparathyroidism ~3 fold increase vs. controls nih.gov

Influence of Cellular Microenvironment on Biosynthesis

The biosynthesis of collagen and its cross-links is heavily influenced by the cellular microenvironment. embopress.org Factors such as hypoxia (low oxygen), acidosis, and the presence of growth factors can significantly alter the expression and activity of the enzymes involved. frontiersin.org

Molecular Interactions and Recognition Mechanisms of Acetoxy Lysylpyridinoline

Ligand-Protein Binding Dynamics within the Extracellular Matrix

There is currently no available research detailing the binding dynamics of Acetoxy-Lysylpyridinoline with proteins in the extracellular matrix (ECM). The ECM is a complex network of macromolecules, including collagens, proteoglycans, and glycoproteins, that provides structural and biochemical support to surrounding cells. nih.gov The interaction of molecules within the ECM is crucial for tissue integrity and cell signaling. nih.gov

Future research would need to investigate:

Binding Affinity: Determining the binding affinity (Kd) of this compound to various ECM components, such as different types of collagen and fibronectin.

Kinetics: Characterizing the association and dissociation rates of this compound with its potential binding partners.

Thermodynamics: Understanding the thermodynamic forces (e.g., enthalpy and entropy) that drive the binding interactions.

A hypothetical data table for such future research could look like this:

ECM ProteinBinding Affinity (Kd)On-rate (kon)Off-rate (koff)
Collagen Type IData not availableData not availableData not available
Collagen Type IIData not availableData not availableData not available
FibronectinData not availableData not availableData not available
LamininData not availableData not availableData not available

Receptor-Mediated Recognition and Signaling Pathways

No studies have identified specific cell surface or intracellular receptors that recognize this compound. Consequently, there is no information on any signaling pathways that might be initiated by its binding. Receptor-mediated signaling is a fundamental process by which cells respond to their environment.

Areas for future investigation would include:

Receptor Identification: Screening for potential receptors on various cell types that may bind to this compound.

Signal Transduction: If a receptor is identified, the subsequent intracellular signaling cascade (e.g., involvement of second messengers like cAMP or calcium, and activation of protein kinases) would need to be elucidated.

Computational Modeling and Molecular Dynamics Simulations of Binding Events

In the absence of experimental data, computational modeling and molecular dynamics (MD) simulations could provide initial hypotheses about the binding behavior of this compound. These techniques can predict how a ligand might interact with a protein at the atomic level.

Future computational studies could involve:

Molecular Docking: Predicting the preferred binding poses of this compound within the binding sites of relevant proteins, such as collagenases or cell surface receptors.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the this compound-protein complex over time to assess the stability of the interaction and identify key residues involved in binding.

A summary of potential future computational findings could be tabulated as follows:

Protein TargetPredicted Binding SiteKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Collagenase (MMP-1)Data not availableData not availableData not available
Integrin SubunitData not availableData not availableData not available

Structural Basis of Interactions through Co-Crystallography or Cryo-Electron Microscopy

There are no published crystal structures or cryo-electron microscopy (cryo-EM) maps of this compound in complex with any protein. These structural biology techniques provide high-resolution, three-dimensional views of molecular interactions, which are essential for a definitive understanding of binding mechanisms.

Should future research successfully co-crystallize this compound with a protein partner, the resulting data would be deposited in the Protein Data Bank (PDB) and could be summarized as follows:

ComplexPDB IDResolution (Å)Key Interactions Observed
This compound-Protein XNot availableNot availableNot available

Allosteric Regulation and Conformational Changes Induced by this compound Binding

Allosteric regulation occurs when the binding of a molecule to one site on a protein influences the activity at another site. There is no evidence to suggest that this compound acts as an allosteric regulator. Research in this area would need to first establish a binding partner and then investigate whether this binding induces conformational changes in the protein that alter its function.

Functional Implications in Extracellular Matrix Biology

Impact on Collagen Fibril Assembly and Stability

There is currently no scientific evidence available to describe the impact of Acetoxy-Lysylpyridinoline on the assembly of collagen fibrils or their subsequent stability. The stability of collagen is largely attributed to intermolecular cross-links like HP and LP, which are formed through a series of enzymatic post-translational modifications. nih.govarvojournals.org The role, if any, of an acetylated form of Lysylpyridinoline in this process has not been documented.

Modulation of Tissue Biomechanical Properties

The biomechanical properties of tissues, such as tensile strength and elasticity, are heavily influenced by the density and type of collagen cross-links. pnas.org However, no studies were found that investigate how this compound might modulate these properties. Research has focused on the established roles of HP and LP in providing mechanical strength to tissues like bone, cartilage, and tendon. pnas.org

Role in Cellular Adhesion and Mechanotransduction

Cellular interactions with the extracellular matrix, including adhesion and the sensing of mechanical cues (mechanotransduction), are critical for tissue homeostasis. nih.gov These processes are mediated by cell surface receptors interacting with ECM components like collagen. There is no information in the scientific literature to suggest a role for this compound in either cellular adhesion or mechanotransduction.

Regulation of Matrix Remodeling Processes

Extracellular matrix remodeling is a continuous process involving the synthesis and degradation of matrix components, regulated by enzymes like matrix metalloproteinases (MMPs). mdanderson.org Collagen cross-links can influence the resistance of collagen to degradation. There is no available research to indicate that this compound has a regulatory role in these matrix remodeling processes. The focus of current research remains on the influence of the well-established pyridinoline (B42742) cross-links, HP and LP, on tissue stability and turnover. science.gov

Data Tables

Due to the lack of research findings on this compound, no data tables can be generated.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Sensitive Detection

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of collagen cross-links due to its high sensitivity, selectivity, and quantitative power. mdpi.com This method allows for the separation of complex mixtures followed by precise mass-based detection and fragmentation for structural confirmation.

The process typically involves separating the analyte from a prepared sample using a liquid chromatography system, followed by ionization, usually via electrospray ionization (ESI), and subsequent detection by a mass spectrometer. nih.gov Ion-trap mass spectrometers have proven particularly effective in providing informative fragmentation patterns for collagen-derived cross-linked peptides. nih.gov For enhanced accuracy, a robust LC-MS/MS methodology can be developed where an internal standard co-elutes with the target analyte, compensating for system variability and matrix effects. nih.gov The development of rapid analytical methods, some with separation times under 10 minutes, has been a significant advancement in the field. morressier.com

Table 1: Example Parameters for HPLC-MS/MS Analysis of Collagen Cross-links

Parameter Description Example from Research
Chromatography Reverse Phase-HPLC Cogent Diamond Hydride column memberclicks.net or Silica (B1680970) Hydride Column morressier.com
Mobile Phases Water and Methanol/Acetonitrile (B52724) combination morressier.com Gradient elution is typically used for optimal separation.
Ionization Source Electrospray Ionization (ESI) ESI in positive mode is common for this class of compounds. nih.gov
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Ion-Trap Bruker maXis Q-TOF memberclicks.net or LCQ Deca XP ion-trap. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification. nih.gov

This table illustrates typical parameters used in HPLC-MS/MS methods for analyzing collagen cross-links, based on published research.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Separation and Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and specific detection capabilities of mass spectrometry. wikipedia.org This method is particularly well-suited for analyzing biomolecules in complex biological samples, such as tissues, blood, and urine. diva-portal.org CE-MS offers high resolving power and sensitivity while requiring only minimal sample volumes, typically in the nanoliter range. wikipedia.org

The principle of CE involves the separation of ions in a capillary based on their charge, size, and the viscosity of the electrolyte under a high electric field. wikipedia.org When coupled with MS, it allows for the characterization of proteins and their post-translational modifications, known as proteoforms. nih.gov Given that Acetoxy-Lysylpyridinoline is a post-translational modification product of collagen, CE-MS represents a potent tool for its analysis. creative-proteomics.com The development of native CE-MS methods, which aim to preserve the higher-order structure of proteins, further expands its utility in studying complex biological systems. nih.gov Interfacing CE with MS is a critical aspect, with coaxial sheath-liquid interfaces being a common approach to ensure a stable electrospray. diva-portal.org

Development of Immunological Assays (e.g., ELISA) for Specific Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based technique for detecting and quantifying substances like proteins, peptides, and hormones. thermofisher.com The development of a specific ELISA for this compound would offer a high-throughput and potentially cost-effective method for its quantification in numerous samples.

The foundation of an ELISA is the specific interaction between an antibody and its target antigen. thermofisher.com To develop an assay for this compound, a common approach would be a competitive ELISA. In this format, the this compound in a sample competes with a labeled version of the compound for binding to a limited number of specific antibodies coated on a microplate. thermofisher.com The resulting signal is inversely proportional to the amount of this compound in the sample.

The development process would involve:

Antibody Production: Generating monoclonal or polyclonal antibodies that specifically recognize the this compound molecule. thermofisher.com

Assay Optimization: Determining optimal concentrations of antibodies and labeled competitors, incubation times, and blocking buffers. bioreba.ch

Detection System: Choosing a suitable reporter enzyme (e.g., Horseradish Peroxidase - HRP) and substrate system (e.g., TMB) to generate a detectable signal, which can be colorimetric, fluorescent, or chemiluminescent. cellsignal.com

Table 2: Hypothetical Components of a Competitive ELISA Kit for this compound

Component Function
Antibody-Coated Microplate 96-well plate pre-coated with antibodies specific to this compound.
Detection Conjugate This compound conjugated to a reporter enzyme (e.g., HRP).
Standards A series of solutions containing known concentrations of pure this compound.
Wash Buffer Used to remove unbound reagents between steps.
Substrate Reagent Reacts with the reporter enzyme to produce a measurable signal (e.g., TMB).
Stop Solution Halts the enzyme-substrate reaction.

This table outlines the essential components that would be included in a prospective competitive ELISA kit for the specific detection of this compound.

Sample Preparation Strategies for Complex Biological Matrices

Effective sample preparation is a critical and often challenging step in the bioanalysis of compounds from complex matrices like tissue, blood, or urine. ijpsjournal.com The primary goals are to remove interfering substances such as proteins and lipids and to enrich the analyte of interest. ijpsjournal.com

For collagen cross-links like this compound, which are part of a large protein structure, an initial hydrolysis step is typically required. This is often achieved by acid hydrolysis (e.g., with 6 N HCl) to break down the collagen protein and release the cross-link molecules. memberclicks.net Following hydrolysis, a cleanup and enrichment step is necessary.

Common techniques include:

Solid-Phase Extraction (SPE): This is a standard method where the sample is passed through a solid sorbent (e.g., C18 or cellulose) that retains the analyte. memberclicks.netcreative-proteomics.com Interfering substances are washed away, and the purified analyte is then eluted with a solvent. sigmaaldrich.com

Protein Precipitation (PPT): A simpler but often less clean method where an organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate and remove the bulk of proteins. ijpsjournal.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is often used for tissue samples after homogenization. creative-proteomics.com

The choice of method depends on the sample type, the required sensitivity, and the subsequent analytical technique. ijpsjournal.com For instance, saliva samples may be centrifuged to remove debris before extraction, while liver tissue often requires homogenization followed by LLE or SPE. creative-proteomics.com

Table 3: Comparison of Common Sample Preparation Techniques

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Protein denaturation and removal using an organic solvent. ijpsjournal.com Simple, fast, and inexpensive. Less effective at removing other interferences (e.g., phospholipids). sigmaaldrich.com
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids. creative-proteomics.com High selectivity and sensitivity for certain matrices. Can be labor-intensive and require large volumes of organic solvents.

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted. sigmaaldrich.com | High recovery, clean extracts, can concentrate the analyte. creative-proteomics.com | Can be more time-consuming and costly than PPT. mdpi.com |

This table compares the principles, advantages, and disadvantages of key sample preparation methods used in bioanalysis.

Quantitative Analysis of this compound in Experimental Models

The quantitative analysis of this compound in experimental models, such as in animal studies of disease or aging, is essential for understanding its biological significance. webofjournals.com This involves applying the sensitive analytical methods described previously (e.g., HPLC-MS/MS) to measure the precise concentration of the compound in various tissues or biological fluids. webofjournals.com

A quantitative in vivo study typically involves several key steps:

Experimental Design: Administering a treatment or using a specific animal model (e.g., a model for a connective tissue disorder) and collecting relevant biological samples over time.

Sample Processing: Employing robust sample preparation techniques to extract this compound from the collected tissues (e.g., cartilage, bone, skin) or fluids. creative-proteomics.com

Instrumental Analysis: Using a validated method like HPLC-MS/MS to measure the concentration of the analyte. Accurate quantification relies on the use of a calibration curve generated from analytical standards and the inclusion of an appropriate internal standard to correct for analytical variability. nih.govresearchgate.net

Data Interpretation: Correlating the measured concentrations of this compound with the biological state of the experimental model. For example, an increase or decrease in its concentration could be linked to disease progression or the effect of a therapeutic agent. nih.gov

In vivo imaging systems (IVIS) can also be used for quantitative analysis, although they typically track labeled cells or molecules and provide a relative quantification of biological events based on signal intensity. nih.gov For absolute quantification of a specific chemical compound like this compound, mass spectrometry-based methods are the gold standard. nih.gov

Table 4: Illustrative Data for Quantitative Analysis of this compound in an Experimental Model

Group Tissue This compound (pmol/mg tissue) Statistical Significance (p-value vs. Control)
Control (n=10) Cartilage 15.2 ± 2.1 -
Disease Model (n=10) Cartilage 28.7 ± 4.5 < 0.01
Treated Model (n=10) Cartilage 18.3 ± 3.0 > 0.05 (not significant)

This table provides a hypothetical example of quantitative results that could be obtained from an experimental animal model, demonstrating how the concentration of this compound might change in a disease state and in response to treatment. Data is represented as mean ± standard deviation.

Mechanistic Studies in Non Clinical Biological Models

In Vitro Cellular Models for Collagen Synthesis and Turnover Studies

In vitro cellular models are fundamental for dissecting the molecular pathways involved in collagen synthesis, deposition, and degradation. Fibroblast and osteoblast cell cultures are commonly employed to study the formation of pyridinoline (B42742) cross-links.

Studies utilizing bone cell cultures have demonstrated that the formation of Pyridinoline increases as the collagen matrix ages in vitro. americanchemicalsuppliers.com This process is dependent on the presence of oxygen, indicating an oxidative mechanism for its synthesis. americanchemicalsuppliers.com The enzyme lysyl oxidase plays a critical role in initiating the cross-linking cascade. researchgate.net Conversely, the addition of ascorbic acid to cell cultures has been shown to decrease the in vitro formation of Pyridinoline, suggesting a regulatory role for this vitamin in collagen maturation. researchgate.net

In studies on fibrotic diseases, fibroblast cultures from tissues such as hypertrophic scars and keloids have shown an increased expression of the enzyme lysyl hydroxylase 2b (LH2b). medchemexpress.com This upregulation is directly linked to the increased formation of pyridinoline cross-links, highlighting a key mechanism in the pathogenesis of fibrosis. medchemexpress.com Furthermore, in vitro models of lung fibrosis using A549 cells have demonstrated that transforming growth factor-beta 1 (TGF-β1) can induce the expression of lysyl hydroxylase 3 (LH3), leading to an increased synthesis of both lysylpyridinoline and hydroxylysylpyridinoline. uni-stuttgart.de

Illustrative Data Table: Factors Influencing Pyridinoline Formation in In Vitro Cellular Models

Cell Model Condition/Agent Observed Effect on Pyridinoline Formation Key Enzyme(s) Implicated
Chick Bone Collagen CultureIn vitro aging (37°C, with air)Marked IncreaseLysyl Oxidase
Chick Bone Collagen CultureIn vitro aging (37°C, without air)InhibitionLysyl Oxidase
Chick Bone Collagen CultureAddition of Ascorbic AcidDecreaseNot specified
Human Fibrotic FibroblastsPathological state (fibrosis)IncreaseLysyl Hydroxylase 2b (LH2b)
A549 Lung CellsTGF-β1 StimulationIncreaseLysyl Hydroxylase 3 (LH3)

This table is illustrative and compiled from qualitative findings in existing literature on Pyridinoline. Specific quantitative data for Acetoxy-Lysylpyridinoline is not available.

Ex Vivo Tissue Explant Models for Matrix Remodeling Investigations

Ex vivo tissue explant models provide a valuable bridge between in vitro cell cultures and in vivo animal studies by maintaining the three-dimensional architecture and cellular heterogeneity of the native tissue. iu.edu These models are particularly useful for investigating matrix remodeling, including the formation and degradation of collagen cross-links, in a controlled environment. iu.eduresearchgate.net

A key advantage of explant models is the ability to study the interaction between different cell types within their native matrix, providing a more physiologically relevant context for matrix remodeling studies than isolated cell cultures. iu.edu

Genetically Engineered Cell Lines for Pathway Elucidation

Genetically engineered cell lines are powerful tools for elucidating the specific roles of enzymes and signaling pathways in biological processes. escholarship.org While no studies have been identified that use genetically engineered cell lines to specifically investigate this compound, the enzymes responsible for the formation of its precursor, Pyridinoline, are clear targets for such approaches.

Cell lines could be engineered to overexpress or have knocked down genes for lysyl oxidase or the various lysyl hydroxylase isoforms (LH1, LH2a, LH2b, LH3). researchgate.netmedchemexpress.comuni-stuttgart.de This would allow researchers to precisely determine the contribution of each enzyme to the synthesis of pyridinoline and its derivatives. For example, based on findings in fibrotic fibroblasts, a cell line overexpressing LH2b would be expected to produce a collagen matrix with a higher density of pyridinoline cross-links. medchemexpress.com

Furthermore, reporter cell lines, where the expression of a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of the promoter for a gene of interest (e.g., PLOD2 which codes for LH2), could be used to screen for compounds that modulate the expression of these key cross-linking enzymes.

Biomechanical Testing of Engineered Tissues Incorporating this compound

The biomechanical properties of engineered tissues are critical for their functionality, particularly for applications in regenerative medicine for musculoskeletal tissues. The density and type of collagen cross-links are major determinants of the mechanical strength and resilience of these tissues.

Studies on tissue-engineered neocartilage have established a positive correlation between the content of pyridinoline cross-links and the suture pull-out strength of the construct. This indicates that a higher degree of mature cross-linking contributes directly to the ability of the engineered tissue to be surgically implanted and withstand mechanical forces.

Biomechanical testing of engineered tissues would be an essential step in evaluating the functional consequences of incorporating this compound or modulating its formation. Techniques such as tensile testing to determine Young's modulus and ultimate tensile strength, as well as compressive testing, would be employed.

Illustrative Data Table: Correlation of Pyridinoline Content and Mechanical Properties in Engineered Neocartilage

Neocartilage Group Pyridinoline Content (as % of native tissue) Suture Pull-out Strength (as % of native tissue)
Control Group~25%~15%
Stimulated Group~50%~33%

This table is an illustrative example based on qualitative findings reported in the literature for Pyridinoline and is not based on direct experimental data for this compound.

Role in Pathophysiological Processes Non Clinical Focus

Association with Alterations in Connective Tissue Homeostasis

There is no direct evidence in published research to associate Acetoxy-Lysylpyridinoline with the regulation or dysregulation of connective tissue homeostasis. Connective tissue homeostasis relies on a delicate balance between the synthesis and degradation of extracellular matrix (ECM) components, including collagen. The stability of this matrix is significantly influenced by the formation of enzymatic cross-links. While lysylpyridinoline is a key mature cross-link that stabilizes collagen fibrils, any potential role for an acetylated variant like this compound in this process has not been investigated or documented.

Contribution to Fibrotic Conditions and Tissue Stiffening

A direct contribution of this compound to fibrotic conditions and tissue stiffening has not been reported. Fibrosis is characterized by the excessive deposition and cross-linking of collagen, leading to increased tissue stiffness and organ dysfunction. Elevated levels of pyridinoline (B42742) cross-links are a hallmark of fibrotic tissue, contributing to its increased resistance to degradation. This process is driven by the activity of enzymes like lysyl hydroxylases and lysyl oxidases. The research focus remains on the primary pyridinoline cross-links, with no studies to date exploring the presence or functional significance of this compound in the context of fibrosis.

Mechanistic Linkages to Age-Related Changes in Extracellular Matrix

There are no known mechanistic linkages between this compound and age-related changes in the extracellular matrix. The aging process involves alterations to the ECM, including changes in collagen cross-linking that contribute to decreased tissue elasticity and function. These changes include the accumulation of certain cross-links that can affect the mechanical properties of tissues. However, research into the specific molecular changes in collagen cross-linking with age has focused on pyridinoline and other cross-links like pentosidine, not on acetylated derivatives.

Investigation of this compound in Pre-clinical Disease Models

This compound has not been the subject of investigation in pre-clinical disease models according to available scientific reports. Pre-clinical models are essential for understanding disease mechanisms and testing therapeutic interventions. Studies using animal models of fibrosis, bone disease, and aging have examined the roles of lysylpyridinoline and hydroxylysylpyridinoline. For instance, exercise has been shown to increase pyridinoline cross-linking in mouse models. The use of this compound in such studies appears to be confined to its role as an analytical standard for quantifying these other, biologically established compounds.

Future Research Directions and Translational Perspectives Non Clinical

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of how a modified collagen cross-link such as Acetoxy-Lysylpyridinoline is formed, regulated, and functions requires the integration of multiple high-throughput datasets. While no such studies currently exist for this specific compound, a multi-omics approach would be essential for elucidating its biological context. This strategy moves beyond single-analyte measurements to create a holistic view of the molecular interplay from the genome to the metabolome.

Future research would integrate several layers of biological data:

Genomics and Transcriptomics: To identify and analyze the expression patterns of genes involved in the pyridinoline (B42742) pathway, such as LOX (lysyl oxidase) and PLOD2 (procollagen-lysine,2-oxoglutarate 5-dioxygenase), which is responsible for lysyl hydroxylation. researchgate.netdupuytrens.org Furthermore, this would extend to identifying the specific N-acetyltransferase (NAT) or histone acetyltransferase (HAT) enzymes responsible for the "acetoxy" modification. creative-proteomics.comnih.gov

Proteomics: To quantify the abundance of collagen types, cross-linking enzymes, and the modified cross-links themselves. Advanced mass spectrometry techniques would be crucial for distinguishing between Lysylpyridinoline and the hypothetical this compound. mdpi.commdpi.com

Metabolomics: To measure the downstream products of collagen degradation. Pyridinoline and Deoxypyridinoline (B1589748) are established urinary biomarkers of collagen turnover. nih.govnih.gov A metabolomic approach could identify and quantify this compound in biological fluids, potentially revealing it as a more specific marker for certain pathological states.

Table 1: Potential Multi-Omics Integration for Studying Pyridinoline Modifications

Omics Layer Key Molecules/Data to Analyze Research Question Addressed
Genomics Gene variants in LOX, PLOD family, and acetyltransferase genes. Is there a genetic predisposition to altered pyridinoline or acetoxy-pyridinoline formation?
Transcriptomics mRNA expression levels of cross-linking enzymes and modifying enzymes (e.g., PLOD2, LOX, NATs). How are the biosynthetic pathways for these cross-links regulated at the transcriptional level in disease?
Proteomics Abundance of collagen types, lysyl oxidase, lysyl hydroxylases, and specific acetyltransferases. Direct quantification of cross-link types (e.g., LP vs. Acetoxy-LP) via LC-MS/MS. Which proteins are directly involved, and how do their levels change? What is the ratio of modified to unmodified cross-links?

| Metabolomics | Urinary and serum levels of free and peptide-bound pyridinoline, lysylpyridinoline, and potential acetoxy-derivatives. | Can we identify a non-invasive biomarker signature for the formation and degradation of these specific cross-links? |

By integrating these datasets, researchers could build computational models to predict how genetic variations or environmental stressors lead to the formation of this compound and what its downstream functional consequences are.

Development of Advanced Imaging Techniques for In Situ Localization

Visualizing the precise location of specific molecular structures within tissues is fundamental to understanding their function. For collagen cross-links, this remains a significant challenge. While techniques like Second-Harmonic Generation (SHG) microscopy can visualize fibrillar collagen architecture, they are insensitive to the molecular nature of the cross-links themselves. acs.orgintelon.org Future research must therefore focus on developing novel imaging modalities capable of localizing this compound in situ.

Promising directions for this research include:

High-Resolution Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI could potentially map the spatial distribution of this compound directly in tissue sections, distinguishing it from unmodified pyridinolines based on its mass-to-charge ratio.

Adapting Existing Probe Technologies: Recent advances have produced fluorescent probes that can visualize the activity of lysyl oxidase (LOX), the enzyme that initiates cross-linking. acs.orgacs.org A future goal would be to engineer a probe that specifically recognizes the this compound structure, perhaps by using a unique antibody fragment or a synthetic recognition element that binds to the acetoxy-epitope.

Advanced Microscopy Combinations: Combining techniques like confocal Brillouin microscopy, which measures tissue mechanics at the microscale, with fluorescence imaging could correlate the presence of specific cross-links with local changes in tissue stiffness. nih.govnih.govoptica.org This would help determine if this compound contributes differently to tissue mechanics than standard pyridinoline cross-links.

Table 2: Comparison of Advanced Imaging Techniques for Collagen Cross-Link Research

Imaging Technique Principle Advantage Limitation for this compound
Second-Harmonic Generation (SHG) Non-linear optical signal generated by highly ordered, non-centrosymmetric structures like fibrillar collagen. Label-free, high-resolution visualization of collagen fiber organization. acs.org Cannot distinguish between different types of cross-links.
Brillouin Microscopy Measures the frequency shift of scattered light to determine local mechanical properties (e.g., stiffness). Provides functional information on tissue mechanics. optica.org Indirectly measures cross-linking by its effect on stiffness; not chemically specific.
Collagen Hybridizing Peptides (CHPs) Synthetic peptides that bind specifically to denatured or proteolytically-cleaved collagen strands. acs.org Visualizes sites of active collagen remodeling and degradation. Does not provide information on the type of cross-links present in the intact matrix.

| Enzyme-Activated Fluorescent Probes | Small molecules that become fluorescent upon interaction with a target enzyme (e.g., Lysyl Oxidase). acs.orgethz.ch | Allows for real-time visualization of the enzymatic activity that leads to cross-linking. | Targets the enzyme, not the final cross-link product. |

Exploration of this compound as a Biomarker Candidate (Non-Clinical)

The pyridinoline cross-links, Hydroxylysylpyridinoline (HP or PYD) and Lysylpyridinoline (LP or DPD), are well-validated biomarkers for monitoring bone resorption and collagen turnover in various non-clinical models and clinical settings. nih.govresearchgate.net Their levels in urine and serum, often measured by HPLC or immunoassays, correlate with the progression of diseases like osteoporosis and osteoarthritis. thepharmajournal.comnih.gov

The exploration of this compound as a biomarker would be predicated on the hypothesis that its formation is not constitutive but is instead induced or upregulated under specific pathological conditions. If the acetylation of Lysylpyridinoline is linked to a particular disease process (e.g., a specific inflammatory pathway or cellular stress response), it could serve as a highly specific biomarker.

Key research steps would involve:

Development of Specific Assays: Creating monoclonal antibodies or designing highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods capable of specifically detecting and quantifying this compound in the presence of its more abundant, unmodified counterparts. acs.org

Validation in Animal Models: Using established non-clinical models of disease (e.g., fibrosis, arthritis, cancer), researchers would measure this compound levels in tissues and biofluids to correlate its presence and concentration with disease severity and progression.

Comparative Analysis: Directly comparing the diagnostic and prognostic performance of this compound against established biomarkers like PYD, DPD, and C-terminal telopeptides (CTX).

Table 3: Potential Non-Clinical Biomarker Applications of Pyridinoline Modifications

Condition (Non-Clinical Models) Standard Biomarker Potential Role for this compound
Fibrosis (e.g., lung, liver) Increased Pyridinoline (PYD) levels reflecting excessive collagen deposition. mdpi.com May act as a specific marker for inflammation-driven fibrotic remodeling, distinguishing it from other forms of matrix turnover.
Osteoarthritis Elevated urinary PYD and DPD from cartilage and bone degradation. thepharmajournal.com Could potentially differentiate between mechanical degradation and inflammatory degradation within the joint.
Bone Metastasis High serum levels of collagen type I telopeptides (ICTP). nih.gov If formation is linked to tumor-induced metabolic changes, it could be a specific marker for metastatic activity in bone.

| Osteoporosis | Increased urinary DPD reflecting osteoclastic bone resorption. mdpi.com | Could signal a specific type of bone matrix fragility not captured by general resorption markers. |

Design of Targeted Molecular Probes for Research Applications

To investigate the functional role of this compound, molecular probes designed for its specific detection and interaction are indispensable. Such tools would move beyond simple quantification and enable functional studies in cell cultures and tissue explants. The design of these probes requires a multi-component strategy to ensure both specificity and functionality.

A promising approach, inspired by recent work on imaging collagen cross-linking, involves a three-part molecular system: acs.orgacs.orgresearchgate.net

A Recognition Moiety: This component would provide specificity for this compound. This could be a synthetically developed aptamer or a nanobody selected for high-affinity binding to the unique structure of the modified cross-link.

A Reporter Group: A fluorescent dye (fluorophore) or a photoacoustic agent would be attached to the recognition moiety to enable detection via advanced imaging techniques. thepharmajournal.com For functional studies, this could be a "turn-on" sensor that only becomes active upon binding.

An Anchoring Group: To study the cross-link within the stable collagen matrix, a reactive group could be included that covalently links the probe to the surrounding matrix upon binding, allowing for long-term tracking and imaging.

Table 4: Design Strategy for a Hypothetical this compound Probe

Probe Component Function Example Implementation Research Application
Recognition Moiety Binds specifically to this compound. DNA Aptamer or Single-Chain Variable Fragment (scFv). High-specificity localization in tissue sections; pull-down assays to identify interacting proteins.
Reporter Group Generates a detectable signal. Near-infrared (NIR) fluorophore or a coumarin-based turn-on sensor. ethz.ch In situ imaging via fluorescence microscopy; quantification of target abundance.

| Functional/Anchoring Group | Modulates biological activity or provides stable linkage. | A photosensitizer for targeted ablation or an aminooxy group for covalent anchoring to aldehydes. researchgate.net | Functional studies on the role of the cross-link; long-term fate-mapping of modified collagen. |

The development of such probes would be a critical step in moving the study of this compound from a concept to a tangible area of molecular biology research.

Interdisciplinary Research on Novel Therapeutic Strategies Modulating Pyridinoline Modifications (Non-Clinical)

If this compound is identified as a pathogenic driver in diseases like fibrosis, it would become a novel therapeutic target. Developing strategies to modulate its formation would require a highly interdisciplinary approach, integrating chemistry, cell biology, and pharmacology. Research has already shown that targeting the formation of pyridinoline cross-links is a viable anti-fibrotic strategy. mdpi.comresearchgate.net

Future therapeutic research would focus on two main areas:

Inhibiting Formation: The primary strategy would be to prevent the creation of this compound. This would first require identifying the specific acetyltransferase enzyme responsible for adding the acetyl group to the Lysylpyridinoline precursor. Once identified, medicinal chemists could design and synthesize small molecule inhibitors targeting the active site of this specific enzyme. This offers the potential for a highly targeted therapy that could reduce the pathogenic cross-link without affecting the formation of normal, physiologically essential pyridinoline cross-links.

Promoting Degradation: An alternative, though more challenging, approach would be to enhance the specific degradation of collagen regions rich in this compound. This might involve designing engineered proteases or antibody-drug conjugates that recognize the modified cross-link and deliver a matrix-degrading agent.

This research sits (B43327) at the crossroads of several fields. For instance, inhibiting the enzymes responsible for pyridinoline formation, such as lysyl hydroxylase 2 (LH2), has been explored as an anti-fibrotic strategy. researchgate.netdupuytrens.org

Table 5: Potential Therapeutic Targets for Modulating Pyridinoline Modifications

Therapeutic Target Class of Inhibitor/Modulator Mechanism of Action Potential Non-Clinical Application
Lysyl Oxidase (LOX) Small molecule inhibitors (e.g., Beta-aminopropionitrile, BAPN). mdpi.com Prevents the initial enzymatic step of collagen cross-linking. General reduction of fibrosis.
Lysyl Hydroxylase 2 (PLOD2/LH2) Small molecule inhibitors (e.g., Minoxidil). researchgate.net Reduces the hydroxylation of telopeptide lysines, thereby decreasing pyridinoline formation. Attenuating collagen deposition and stiffness in fibrotic disorders.

| Specific Acetyltransferase (Hypothetical) | Custom-designed small molecule inhibitor. | Selectively blocks the addition of the acetyl group to the Lysylpyridinoline precursor. | Highly specific prevention of this compound formation without affecting normal cross-linking. |

The ultimate goal of this non-clinical research would be to develop targeted therapies that can precisely modulate pathological collagen cross-linking, offering new hope for treating a range of fibrotic and degenerative diseases.

Q & A

What are the standard analytical techniques for detecting Acetoxy-Lysylpyridinoline in biological samples?

Level: Basic
Methodological Answer:
Detection of this compound in biological matrices typically involves high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for separation. Key steps include:

Sample Preparation: Use enzymatic digestion (e.g., collagenase) to release cross-linked compounds, followed by solid-phase extraction to reduce matrix interference .

Chromatographic Separation: Optimize LC conditions (e.g., reverse-phase C18 columns, gradient elution) to resolve this compound from structurally similar metabolites .

Mass Spectrometry: Employ tandem MS/MS in multiple reaction monitoring (MRM) mode for specificity. Validate sensitivity (limit of detection < 1 nM) and reproducibility (CV < 15%) using isotopic labeling .

How is this compound synthesized, and what are the critical parameters affecting yield?

Level: Basic
Methodological Answer:
Synthesis typically involves condensation reactions between lysylpyridinoline precursors and acetylating agents. Critical parameters include:

Reagent Stoichiometry: Maintain a 1:1.2 molar ratio of lysylpyridinoline to acetyl chloride to minimize side products .

Reaction Environment: Conduct reactions under anhydrous conditions (e.g., dry DMF as solvent) to prevent hydrolysis of the acetyl group .

Purification: Use preparative HPLC with UV detection (λ = 320 nm) to isolate the product. Yield optimization (≥70%) requires strict pH control (pH 6.5–7.0) during neutralization .

What structural characteristics of this compound are crucial for its biological activity?

Level: Basic
Methodological Answer:
Key structural determinants include:

Acetyl Group Position: The acetoxy moiety at the ε-amino group of lysine enhances stability against enzymatic degradation compared to non-acetylated analogs .

Cross-Link Geometry: The trivalent pyridinium ring structure enables strong binding to collagen fibrils, which can be validated via molecular dynamics simulations .

Stereochemistry: Use circular dichroism (CD) spectroscopy to confirm the D-configuration of the lysine residue, which is critical for binding affinity .

How can researchers design experiments to differentiate between this compound and its analogs in complex matrices?

Level: Advanced
Methodological Answer:

Orthogonal Analytical Techniques: Combine LC-MS/MS with immunoassays (e.g., monoclonal antibodies targeting the acetyl group) to cross-validate results .

Isotopic Labeling: Synthesize deuterated this compound as an internal standard to distinguish it from non-deuterated analogs during MS analysis .

Data Analysis: Apply principal component analysis (PCA) to spectral data to identify unique fragmentation patterns or retention time shifts .

What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?

Level: Advanced
Methodological Answer:

Pharmacokinetic Profiling: Compare bioavailability (e.g., AUC measurements) and tissue distribution using radiolabeled compounds to identify metabolic discrepancies .

Mechanistic Studies: Use knockout animal models (e.g., collagen-deficient mice) to isolate the compound’s direct effects from secondary matrix interactions .

Meta-Analysis: Systematically review literature using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize conflicting results within broader biological variability .

How should one integrate conflicting literature findings into a cohesive model for this compound's mechanism of action?

Level: Advanced
Methodological Answer:

Critical Appraisal: Use the PICO framework to categorize studies by Population (e.g., tissue type), Intervention (dose/route), Comparison (controls), and Outcomes (binding affinity vs. functional assays) .

Computational Modeling: Build a Bayesian network to weight studies based on methodological rigor (e.g., sample size, detection limits) and reconcile outliers .

Hypothesis Testing: Design follow-up experiments targeting unresolved variables (e.g., pH-dependent binding kinetics) to refine the model .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.